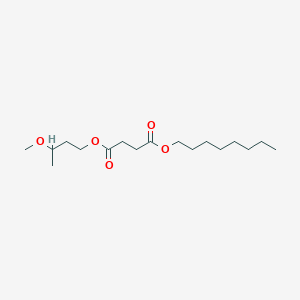
3-Methoxybutyl octyl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybutyl octyl butanedioate is an ester compound with a molecular formula of C17H32O5 Esters are known for their pleasant aromas and are often used in the fragrance and flavor industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxybutyl octyl butanedioate typically involves the esterification of butanedioic acid with 3-methoxybutanol. This reaction is catalyzed by an acid, commonly sulfuric acid, and requires heating to facilitate the reaction. The general reaction can be represented as:
Butanedioic acid+3-Methoxybutanol→3-Methoxybutyl octyl butanedioate+Water
Industrial Production Methods: On an industrial scale, the production of esters like this compound involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the by-products and unreacted starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base, resulting in the formation of butanedioic acid and 3-methoxybutanol.
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or enzymes under mild conditions.
Major Products Formed:
Hydrolysis: Butanedioic acid and 3-methoxybutanol.
Reduction: Butanediol and 3-methoxybutanol.
Transesterification: New esters and alcohols depending on the reactants used
Scientific Research Applications
3-Methoxybutyl octyl butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries
Mechanism of Action
The mechanism of action of 3-methoxybutyl octyl butanedioate largely depends on its hydrolysis to release butanedioic acid and 3-methoxybutanol. These products can interact with various molecular targets and pathways:
Butanedioic Acid: Participates in the citric acid cycle, playing a crucial role in cellular respiration and energy production.
3-Methoxybutanol: Can act as a solvent and may have interactions with cellular membranes, affecting their fluidity and function
Comparison with Similar Compounds
Ethyl Butanoate: Known for its fruity aroma and used in flavorings.
Methyl Butanoate: Also used in fragrances and flavors with a similar ester structure.
Octyl Acetate: Used in perfumes and has a pleasant, fruity smell.
Uniqueness: 3-Methoxybutyl octyl butanedioate stands out due to its specific combination of 3-methoxybutanol and butanedioic acid, which imparts unique properties such as its potential bioactivity and specific applications in various industries .
Properties
CAS No. |
61286-41-7 |
|---|---|
Molecular Formula |
C17H32O5 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-O-(3-methoxybutyl) 1-O-octyl butanedioate |
InChI |
InChI=1S/C17H32O5/c1-4-5-6-7-8-9-13-21-16(18)10-11-17(19)22-14-12-15(2)20-3/h15H,4-14H2,1-3H3 |
InChI Key |
JNRNABGEGSVWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)OCCC(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















